molecular formula C13H21N5O3 B1465579 tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate CAS No. 1353505-98-2

tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate

Cat. No. B1465579
CAS RN: 1353505-98-2
M. Wt: 295.34 g/mol
InChI Key: HLQPSQGHJJZKKO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C9H17N3O3 . It is a white solid with a molecular weight of 215.25 . The compound is stored at temperatures between 0-8°C .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butanol and protected amino acids with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 215.25 . The compound is stored at temperatures between 0-8°C .

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

tert-butyl 3-(3-amino-4-carbamoylpyrazol-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-5-4-8(6-17)18-7-9(11(15)19)10(14)16-18/h7-8H,4-6H2,1-3H3,(H2,14,16)(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQPSQGHJJZKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate
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tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate
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tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate

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